5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
The research into related pyrimido[4,5-d]pyrimidine derivatives reveals insights into molecular structures and crystallography. These studies focus on understanding the molecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for crystal formation and stability. For instance, similar compounds have been shown to form distinct crystal structures based on their substituent patterns and interactions, providing foundational knowledge for designing compounds with desired physical and chemical properties (Trilleras et al., 2009).
Synthetic Pathways and Chemical Reactions
The synthesis of complex heterocyclic compounds, including thiazolo and pyrimidinone derivatives, is a significant area of research. These synthetic pathways are explored to develop new pharmaceuticals and materials with specific functionalities. For example, the one-pot synthesis approach for creating dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives showcases the efficiency and versatility of modern synthetic chemistry in producing structurally diverse compounds with potential biological and chemical applications (Verma & Jain, 2012).
Nonlinear Optical Properties
Styryl dyes based on pyrimidinone structures have been studied for their nonlinear optical properties, indicating potential applications in optical devices and materials. These compounds exhibit significant third-order nonlinearities, which are essential for applications in optical switching, modulation, and information processing. The study of such properties in pyrimidinone derivatives opens up new avenues for developing advanced optical materials (Shettigar et al., 2009).
Biological Activities and Pharmaceutical Applications
Research into pyrimido[4,5-d]pyrimidine derivatives has also shown potential in biomedical applications, such as anticancer and antibacterial agents. The synthesis and evaluation of novel compounds for their biological activities are crucial steps in drug discovery and development. For example, studies on the antitumor activity of specific derivatives highlight the potential of these compounds in medical research and treatment strategies (Grivsky et al., 1980).
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-13-5-6-14(2)16(11-13)12-31-21-18-20(27(3)23(30)28(4)22(18)29)25-19(26-21)15-7-9-17(24)10-8-15/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRMVQHAOJFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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